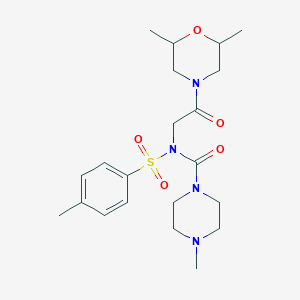

N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O5S/c1-16-5-7-19(8-6-16)31(28,29)25(21(27)23-11-9-22(4)10-12-23)15-20(26)24-13-17(2)30-18(3)14-24/h5-8,17-18H,9-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKJPQNXRVYGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:

Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, can be synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.

Synthesis of the Piperazine Derivative: 4-methylpiperazine is tosylated using tosyl chloride in the presence of a base such as triethylamine to form N-tosyl-4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tosyl group can be substituted by nucleophiles in the presence of a base, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized morpholine derivatives.

Reduction: Reduced oxoethyl derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of morpholine and piperazine derivatives on biological systems. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The morpholine and piperazine rings may interact with receptors or enzymes, modulating their activity. The tosyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations:

- Morpholino vs. Halogenated Phenyl (A2–A6): The target compound’s 2,6-dimethylmorpholino group likely improves solubility compared to halogenated phenyl groups in A2–A6, which exhibit lower yields (45–57%) and higher melting points (189–199°C) due to stronger intermolecular forces .

- Tosyl vs. Trifluoromethylphenyl (): The tosyl group in the target compound may confer greater hydrolytic stability than the trifluoromethylphenyl group in AGN-PC-0DAYEX, which could enhance metabolic resistance but reduce bioavailability .

- Piperazine Conformation: Similar to N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (), the target compound’s piperazine ring is expected to adopt a chair conformation, optimizing steric interactions and hydrogen bonding .

Key Observations:

- Synthetic Complexity: The target compound’s synthesis may resemble methods in , involving carbodiimide-mediated amidation (e.g., DCC/HOBt) to link the morpholino and tosyl groups .

- Yield Considerations: Halogenated analogs (A2–A6) show moderate yields (45–57%), suggesting that the target compound’s bulky substituents (morpholino, tosyl) might require optimized reaction conditions to improve efficiency .

Biological Activity

N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tosyl group and a morpholine moiety. Its molecular formula is C19H28N4O4S, and it has a molecular weight of approximately 396.52 g/mol. The presence of the morpholine ring enhances its solubility and bioavailability, making it suitable for various biological applications.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of similar piperazine derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. Compounds with structural similarities to this compound demonstrated significant radical scavenging activity, indicating that modifications in the piperazine structure can enhance antioxidant properties .

Neuroprotective Effects

Research has indicated that compounds within this class exhibit neuroprotective effects against oxidative stress-induced neuronal damage. For instance, studies on related piperazine derivatives showed a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting that these compounds can mitigate cellular damage in neurodegenerative contexts .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Radical Scavenging : The compound's structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them.

- Inhibition of Apoptosis : Similar derivatives have been shown to inhibit caspase-3 activation, which is crucial in the apoptotic pathway, thereby promoting cell survival under stress conditions .

- Modulation of Cellular Signaling : The morpholine and piperazine groups may interact with various receptors or enzymes involved in signaling pathways related to cell survival and stress responses.

Case Study 1: Neuroprotection in Cellular Models

A study evaluated the effects of a related compound on INS-1 pancreatic β-cells subjected to endoplasmic reticulum (ER) stress. The compound demonstrated significant protective effects by reducing apoptosis markers such as cleaved PARP and caspase-3 levels. The maximal activity was observed at concentrations around 0.1 μM .

Case Study 2: Antioxidant Efficacy

In another investigation, piperazine derivatives were tested for their ability to scavenge DPPH radicals across different concentrations. The results indicated that certain modifications led to enhanced antioxidant activity comparable to established antioxidants like ascorbic acid .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H28N4O4S |

| Molecular Weight | 396.52 g/mol |

| Antioxidant Activity | Significant (DPPH Assay) |

| Neuroprotective Activity | Reduces MDA levels |

| EC50 for β-cell Protection | ~0.1 μM |

Q & A

Q. Challenges :

- By-product formation : Competing reactions during alkylation require strict temperature control (0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is used to isolate the pure compound. Low yields (30–45%) are common due to steric hindrance from the dimethylmorpholino group .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and confirm the absence of unreacted intermediates. Key signals include the tosyl aromatic protons (δ 7.2–7.8 ppm) and morpholino methyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 523.254) .

- Infrared Spectroscopy (IR) : Amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹) validate functional groups .

Advanced: What strategies are employed to optimize the yield of this compound in multi-step syntheses?

Answer:

- Reaction Optimization :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates tosylation .

- Statistical Design : Response surface methodology (RSM) identifies optimal molar ratios and reaction times .

- In-situ monitoring : TLC or HPLC tracks reaction progress to minimize over-alkylation .

Advanced: How do computational models predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina evaluates binding affinity to receptors (e.g., serotonin 5-HT₆). The dimethylmorpholino group shows steric complementarity to hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key hydrogen bonds with Asp106 and π-π stacking with Phe254 are observed .

- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with inhibitory activity (e.g., IC₅₀ values) .

Advanced: What discrepancies exist in the reported biological activities of piperazine derivatives similar to this compound, and how can they be reconciled?

Answer:

- Contradictions :

- Receptor selectivity : Some studies report 5-HT₆ antagonism (IC₅₀ = 12 nM), while others note off-target dopamine D₂ binding .

- Cellular toxicity : Discrepancies in IC₅₀ values (e.g., 50 μM vs. 120 μM in MCF-7 cells) may stem from assay conditions (e.g., serum concentration) .

- Resolution Strategies :

- Standardized assays : Use uniform protocols (e.g., CellTiter-Glo® for viability) .

- Structural analogs : Compare dimethylmorpholino vs. morpholino derivatives to isolate substituent effects .

Basic: What in vitro assays are recommended for initial pharmacological screening of this compound?

Answer:

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PI3Kγ) or phosphodiesterases .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-LSD for 5-HT receptors) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, A549) .

Advanced: How does the presence of the 2,6-dimethylmorpholino group influence the pharmacokinetic properties of this compound compared to other morpholino derivatives?

Answer:

- Lipophilicity : LogP increases by ~0.5 units vs. unmethylated analogs, enhancing blood-brain barrier penetration (calculated via ChemAxon) .

- Metabolic Stability : Microsomal assays show slower CYP3A4-mediated oxidation (t₁/₂ = 45 min vs. 22 min for desmethyl analog) .

- Solubility : Aqueous solubility decreases (0.12 mg/mL at pH 7.4), requiring formulation with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.